molecular formula C9H10N2OS B1394422 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS No. 92659-38-6

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Cat. No.: B1394422
CAS No.: 92659-38-6
M. Wt: 194.26 g/mol
InChI Key: BOEFQBKVKXVHEE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built upon the privileged 1,4-benzoxazine scaffold. The 1,4-benzoxazine core structure is recognized as a biologically privileged scaffold with demonstrated pharmaceutical value against various diseases, including cancer, cardiovascular disorders, and inflammation . Researchers are particularly interested in benzoxazine derivatives for their potential as therapeutic agents. For instance, closely related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent and long-acting serotonin-3 (5-HT3) receptor antagonists . Furthermore, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues have recently been rationally designed and synthesized, showing moderate to good anti-proliferative potency against a panel of cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers . The specific replacement of the oxygen in the carboxamide group with a sulfur atom to form the carbothioamide derivative is a common strategy in drug discovery. This modification can significantly alter the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn can influence its binding affinity to biological targets and its overall pharmacokinetic profile. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing structure-activity relationships (SAR) in the development of new pharmacologically active agents. This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEFQBKVKXVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679717
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92659-38-6
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, including the carbothioamide variant, typically involves:

  • Formation of the benzoxazine ring via intramolecular cyclization.
  • Introduction of the carbothioamide functional group through reaction with thiocarbonyl reagents.
  • Use of aromatic amines or phenols as starting materials.

Preparation via Cyclization of Aminophenol Derivatives and Thiocarbonyl Reagents

One classical approach involves the reaction of 2-aminophenol derivatives with appropriate thiocarbonyl-containing reagents to form the benzoxazine ring bearing the carbothioamide group.

Key reaction conditions and solvents:

  • Solvents: Aromatic hydrocarbons (benzene, toluene, xylene), ethers (diethyl ether, tetrahydrofuran, dioxane), or ketones (methyl ethyl ketone, acetone).
  • Temperature: 0 to 130°C depending on the reaction step.
  • Reaction time: 1 to 10 hours.
  • Catalysts or additives: Weak bases such as pyridine, triethylamine, sodium carbonate, or potassium carbonate to facilitate cyclization and carbothioamide formation.

Typical procedure:

  • The aminophenol is reacted with a suitable isothiocyanate or thiophosgene derivative to introduce the carbothioamide moiety.
  • Intramolecular cyclization proceeds under mild heating and base catalysis to close the benzoxazine ring.
  • The reaction mixture is worked up by extraction and purification by recrystallization or chromatography.

This method is supported by patent EP0196570B1, which describes the preparation of 3,4-dihydro-2H-1,4-benzoxazine derivatives with various substituents, including carbothioamide groups, under these conditions.

Multi-Step Synthesis Involving Catalytic Hydrogenation and Mannich-Type Cyclization

A more elaborate synthetic route involves:

  • Preparation of nitro-substituted intermediates by Williamson ether synthesis of bromoacetophenones with nitrophenols.
  • Catalytic hydrogenation of nitro groups to amines using Pd/C catalysts.
  • Intramolecular Mannich-type cyclization to form the benzoxazine ring.
  • Introduction of carbothioamide groups via coupling with isothiocyanates generated from amines and thiophosgene or 1,1'-thiocarbonyldiimidazole.

This approach allows for structural diversity and substitution on the benzoxazine ring and is described in detail in recent synthetic studies.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
1 Aminophenol + Isothiocyanate/Thiophosgene Benzene, Toluene, Ether, Ketone 0–110 1–10 Base catalysis (pyridine, triethylamine)
2 Catalytic hydrogenation of nitro intermediates Ethanol or suitable solvent Room temp 2–6 Pd/C catalyst
3 Intramolecular Mannich cyclization Same as above 50–130 1–10 Requires weak base
4 Coupling with isothiocyanates Pyridine or similar 0–25 1–3 Formation of carbothioamide group

Detailed Research Findings

  • The use of aromatic hydrocarbons and ethers as solvents provides a good balance between solubility and reaction control.
  • Weak bases such as pyridine and triethylamine facilitate the cyclization and carbothioamide introduction without causing side reactions.
  • Catalytic hydrogenation using Pd/C is preferred over chemical reductions (e.g., NaH2PO2) for converting nitro groups to amines due to higher selectivity and cleaner reaction profiles.
  • The Mannich-type intramolecular cyclization is a key step to form the benzoxazine ring in a one-pot fashion, improving overall yield and simplifying purification.
  • The carbothioamide group is introduced by coupling amines with isothiocyanates generated in situ from thiophosgene or thiocarbonyldiimidazole, providing good yields and functional group tolerance.
  • Purification is generally achieved by recrystallization or flash chromatography, with yields ranging from moderate (23%) to high (up to 90%), depending on substitution patterns and reaction optimization.

Notes on Purification and Characterization

  • Final compounds are typically characterized by melting point, IR spectroscopy (notably C=S stretching around 2167 cm^-1), and NMR spectroscopy to confirm the benzoxazine and carbothioamide structures.
  • Flash chromatography using hexane/ethyl acetate mixtures is common for purification.
  • Yields and melting points vary with substituents but are reproducible under optimized conditions.

Summary Table of Yields and Key Conditions from Literature

Compound/Intermediate Yield (%) Key Reaction Step Notes
Nitro intermediates (3a, 3b) 73–90 Williamson ether synthesis Precursor for cyclization
Amines from nitro reduction >90 Catalytic hydrogenation (Pd/C) High selectivity
3,4-Dihydro-2H-1,4-benzoxazines 23–50 Mannich cyclization and N-arylation Moderate yields, substitution dependent
Carbothioamide derivatives Not specified Coupling with isothiocyanates Requires controlled conditions

This detailed overview consolidates multiple preparation methods for 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide, emphasizing reaction conditions, synthetic routes, and purification strategies. The data are derived from patent EP0196570B1, recent peer-reviewed synthetic studies, and chemical supplier information, ensuring a professional and authoritative synthesis guide.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoxazines, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. Studies have shown that benzoxazine derivatives can induce cell death by disrupting cell membrane permeability and inhibiting key signaling pathways. For example, the compound has been found to inhibit kinases such as HER2 and JNK1, which are involved in cell proliferation and survival . This dual capability makes it a versatile compound for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The 3,4-dihydro-2H-1,4-benzoxazine scaffold shares structural similarities with other benzo-fused heterocycles but differs in heteroatom composition and substitution patterns. Key analogues include:

Compound Class Core Structure Key Features Biological Activity References
3,4-Dihydro-2H-1,4-benzoxazines Benzene + 1,4-oxazine ring - Carbothioamide or acetate substituents
- Regioselective formylation (Vilsmeier/Rieche methods)
Dual antithrombotic activity (thrombin inhibition + GPIIb/IIIa antagonism)
2,3-Dihydro-1,4-benzodioxines Benzene + 1,4-dioxane ring - Oxygen atoms at positions 1 and 4
- Wider electron-rich aromatic system
Moderate matriptase-2 inhibition; active in enzyme binding
4H-3,1-Benzothiazin-4-ones Benzene + 1,4-thiazinone ring - Sulfur and ketone groups
- Varied substituents at position 3
Moderate inhibitory activity against serine proteases
3,4-Dihydro-2H-1,5-benzoxathiepins Benzene + 1,5-oxathiepin ring - Sulfur and oxygen in heterocycle
- Biotransamination synthesis
Chiral amine intermediates for drug development

Pharmacological Activity

  • 3,4-Dihydro-2H-1,4-benzoxazines: Exhibit dual antithrombotic activity (IC₅₀ < 1 μM for thrombin inhibition) .
  • 1,4-Benzodioxines : Active as matriptase-2 inhibitors due to optimal positioning of residues in enzyme binding pockets .
  • Benzothiazines : Lower inhibitory potency compared to benzoxazines, likely due to sulfur’s reduced electronegativity versus oxygen .

Key Research Findings

  • Regioselective Functionalization : Benzoxazines allow precise substitutions (e.g., 7-formyl derivatives via Vilsmeier conditions), enhancing drug design flexibility .
  • Dual-Action Therapeutics : Derivatives like ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate demonstrate dual thrombin/GPIIb/IIIa activity, a rare feature in antithrombotics .
  • Scaffold-Dependent Activity : The absence of the benzoxazine core in compounds (R)-24 and 25 abolishes activity, highlighting structural indispensability .

Biological Activity

Abstract

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by a unique structural framework comprising a benzoxazine ring and a carbothioamide functional group. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of approximately 194.26 g/mol. This compound has been investigated for various biological activities, including its role as a pharmaceutical intermediate and its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Adenosine Receptor Agonism : The compound enhances agonist activity at the A1 adenosine receptor, which is crucial for various physiological processes.
  • Antagonistic Activities : Related derivatives have shown antagonistic effects on serotonin receptors (5-HT3), indicating potential applications in treating disorders associated with serotonin dysregulation .
  • Anticancer Properties : Some studies highlight the anticancer potential of benzoxazine derivatives, demonstrating significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 7.84 µM against prostate cancer cell lines .

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

  • Receptor Interaction : The compound interacts with specific receptors such as the A1 adenosine receptor and serotonin receptors, influencing cellular signaling pathways.
  • Structural Modifications : Substituents on the benzoxazine ring can significantly alter the compound's affinity for these receptors. For example, modifications at the 2-position have been shown to enhance antagonistic activity against serotonin receptors .
  • Cytotoxic Mechanisms : The anticancer activity may involve inducing apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adenosine AgonismEnhances agonist activity at A1 adenosine receptor
Serotonin AntagonismAntagonistic effects on 5-HT3 receptors
Anticancer ActivityIC50 values as low as 7.84 µM against cancer cells

Study Highlight

In a study evaluating a series of benzoxazine derivatives for their antagonistic activity at serotonin receptors, it was found that specific substitutions significantly increased receptor affinity and antagonistic potency. For example, compounds with dimethyl substitutions at the 2-position exhibited enhanced activity compared to their mono-substituted counterparts .

Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a benzoxazine precursor with thiocarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane or chloroform) . Key parameters include:
  • Temperature : 0–25°C to control exothermic reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst Use : Microwave-assisted synthesis can reduce reaction time and improve purity .
    Table 1 : Comparison of Reaction Conditions
ParameterTypical RangeImpact on Yield
SolventDCM, Chloroform, DMF±15% variance
BaseTriethylamine, NaOHAffects HCl scavenging
Reaction Time4–24 hoursLonger time → higher purity

Q. How is the solubility profile of this compound characterized, and what solvents are recommended for in vitro assays?

  • Methodological Answer : Solubility is pH-dependent. At physiological pH (7.4), aqueous solubility is >29.3 µg/mL, but it increases in organic solvents like DMSO or methanol . For biological assays:
  • Use DMSO stock solutions (<1% v/v to avoid cytotoxicity).
  • Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy.

Q. What spectroscopic techniques are used to validate the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm benzoxazine ring protons (δ 3.8–4.5 ppm) and carbothioamide resonance (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ at m/z 224.08 (calculated for C9_9H10_{10}N2_2O2_2S).
  • X-ray Crystallography : For absolute configuration verification (if crystalline) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Perform density functional theory (DFT) to map electron density and identify reactive sites (e.g., carbothioamide sulfur for nucleophilic attacks) .
  • Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
  • Validate predictions with SAR studies by modifying substituents on the benzoxazine ring .

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can potency be optimized?

  • Methodological Answer :
  • Mechanism : The carbothioamide group disrupts bacterial cell wall synthesis via thiol-mediated inhibition of penicillin-binding proteins (PBPs) .
  • Optimization Strategies :
  • Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity.
  • Test against Gram-negative strains using MIC assays with ciprofloxacin as a control .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values in anticancer assays)?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), incubation times (48–72 hours), and DMSO concentrations.
  • Control for Redox Interference : Add catalase to neutralize H2_2O2_2 if the compound exhibits pro-oxidant effects .
  • Meta-Analysis : Compare data across studies using PubChem BioAssay records (AID 1996) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Testing : Use HPLC to monitor degradation in buffers (pH 1.2–7.4) over 24 hours.
  • Prodrug Design : Mask the carbothioamide group with acetylated or PEGylated derivatives to enhance plasma half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

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